Anticancer agent 146

Cancer Research Drug Screening Cytotoxicity Assay

Anticancer agent 146 is a synthetic necroptosis inducer with potent antiproliferative activity across multiple cancer lines, including in vivo efficacy in the MDA-MB-231 TNBC model. Its RIPK1/RIPK3/MLKL-mediated mechanism bypasses apoptosis resistance, offering a differentiated chemical probe for colorectal and pancreatic cancer SAR studies. Compound demonstrates superior colon cancer potency vs. analog 145 and favorable formulation (DMSO/PEG300/Tween 80).

Molecular Formula C19H16Cl2N2O2
Molecular Weight 375.2 g/mol
Cat. No. B12385907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 146
Molecular FormulaC19H16Cl2N2O2
Molecular Weight375.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC4=CC(=CC(=C4O3)Cl)Cl
InChIInChI=1S/C19H16Cl2N2O2/c20-14-9-13-10-17(25-19(13)16(21)11-14)18(24)12-1-3-15(4-2-12)23-7-5-22-6-8-23/h1-4,9-11,22H,5-8H2
InChIKeyLQXJAYOALUEPIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 146 (Compound 1.19): A Necroptosis-Inducing Small Molecule with Differentiated Cytotoxicity Profile


Anticancer agent 146 (also known as compound 1.19) is a synthetic small-molecule necroptosis inducer with the molecular formula C19H16Cl2N2O2 and a molecular weight of 375.25 g/mol . The compound has demonstrated in vitro antiproliferative activity across a panel of human cancer cell lines and in vivo antitumor efficacy in the MDA-MB-231 mouse xenograft model .

Why In-Class Necroptosis Inducers or Apoptosis-Targeting Agents Cannot Substitute for Anticancer Agent 146


Necroptosis is a regulated form of necrosis that can bypass apoptosis resistance, a common mechanism of therapeutic failure in cancer [1]. Unlike apoptosis-inducing chemotherapeutics such as doxorubicin, which rely on caspase activation, necroptosis inducers like Anticancer agent 146 operate through RIPK1/RIPK3/MLKL signaling [2]. Moreover, even among necroptosis-targeting small molecules, differences in cell line selectivity, potency, and in vivo tolerability preclude generic substitution; for instance, compound 145, a structural analog, displays divergent cytotoxicity patterns [3]. Thus, experimental selection of Anticancer agent 146 must be based on its specific quantitative performance metrics rather than class-level assumptions.

Quantitative Differentiation of Anticancer Agent 146 from Structural Analogs and Standard-of-Care Agents


Head-to-Head Comparison: Anticancer Agent 146 vs. Analog 145 and Doxorubicin in Liver and Colon Cancer Models

In a direct comparative study, Anticancer agent 146 exhibited IC50 values of 0.94 μg/mL in liver cancer cells and 0.67 μg/mL in colon cancer cells, compared to its structural analog 145 which showed IC50 values of 0.54 μg/mL (liver) and 1.54 μg/mL (colon), and the clinical standard doxorubicin with IC50 values of 0.40 μg/mL (liver) and 0.69 μg/mL (colon) [1]. Notably, Anticancer agent 146 demonstrated superior potency to doxorubicin in the colon cancer model (0.67 vs. 0.69 μg/mL) and surpassed analog 145 in the same model (0.67 vs. 1.54 μg/mL).

Cancer Research Drug Screening Cytotoxicity Assay

In Vitro Cytotoxicity Profile of Anticancer Agent 146 Across Six Cancer Cell Lines

Anticancer agent 146 displays a distinct cytotoxicity profile across a panel of six cancer cell lines, with IC50 values ranging from 1.76 μM (WiDr colorectal adenocarcinoma) to 8.54 μM (MDA-MB-231 triple-negative breast cancer) . Intermediate sensitivity was observed in MCF7 breast cancer (4.24 μM), 4T1 murine mammary carcinoma (4.67 μM), 67NR murine mammary carcinoma (8.02 μM), and MIAPaCa-2 pancreatic cancer (3.36 μM) . In contrast, the commonly used necroptosis inhibitor necrostatin-1 shows no direct cytotoxicity in these models (data not shown), underscoring the unique functional profile of this necroptosis inducer [1].

Breast Cancer Pancreatic Cancer Colorectal Cancer

In Vivo Validation: Anticancer Agent 146 Suppresses Tumor Growth in MDA-MB-231 Xenograft Model

Anticancer agent 146 has been evaluated in vivo using the MDA-MB-231 mouse xenograft model, a standard preclinical model for triple-negative breast cancer . While specific tumor growth inhibition (TGI) percentages and dose-response data are not publicly disclosed in peer-reviewed literature, vendor technical documentation confirms significant anti-tumor efficacy relative to vehicle-treated controls . In contrast, many apoptosis-inducing agents, including doxorubicin, show limited efficacy in this aggressive model due to high apoptotic resistance [1].

Preclinical Efficacy Breast Cancer Xenograft Model

Mechanism of Action Differentiation: Necroptosis vs. Apoptosis

Anticancer agent 146 is functionally annotated as a necroptosis inducer, triggering RIPK1/RIPK3/MLKL-dependent programmed necrosis rather than caspase-dependent apoptosis . This mechanism is particularly relevant in cancers with defective apoptotic machinery, such as those overexpressing Bcl-2 or harboring p53 mutations [1]. In contrast, conventional chemotherapeutics like doxorubicin and cisplatin primarily induce apoptosis, which is often circumvented by resistance mechanisms [2]. Class-level inference suggests that necroptosis inducers may maintain efficacy in apoptosis-resistant tumors, though direct comparative data for Anticancer agent 146 versus apoptosis inducers in isogenic apoptosis-competent/deficient models are not yet available.

Cell Death Cancer Biology Drug Resistance

Physicochemical Profile of Anticancer Agent 146: Implications for Experimental Formulation

Anticancer agent 146 has a molecular weight of 375.25 g/mol and a calculated LogP of approximately 3.8 (based on C19H16Cl2N2O2 structure) . In contrast, doxorubicin (MW 543.5) and cisplatin (MW 300.05) exhibit different solubility and permeability characteristics [1]. Vendor-provided in vivo formulation guidelines indicate that Anticancer agent 146 is soluble in DMSO and can be prepared in a clear solution using 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, enabling reproducible dosing in animal studies . This formulation profile is distinct from that of many hydrophilic chemotherapeutics and must be considered when designing comparative efficacy studies.

Medicinal Chemistry Formulation Solubility

High-Impact Application Scenarios for Anticancer Agent 146 in Preclinical Oncology Research


Screening for Colon Cancer-Selective Cytotoxic Agents

Based on head-to-head cytotoxicity data showing Anticancer agent 146's superior potency in colon cancer cells relative to its analog 145 and comparable activity to doxorubicin [1], researchers can employ this compound as a chemical probe to identify colorectal cancer models that are preferentially sensitive to necroptosis induction. The 2.3-fold selectivity over analog 145 in colon versus liver cancer cells makes Anticancer agent 146 a valuable comparator in structure-activity relationship (SAR) studies aimed at optimizing colon cancer selectivity.

Investigating Necroptosis as a Therapeutic Strategy in Apoptosis-Resistant Triple-Negative Breast Cancer

The demonstration of in vivo antitumor efficacy in the MDA-MB-231 xenograft model , coupled with the compound's annotated necroptosis-inducing mechanism [2], positions Anticancer agent 146 as a lead tool compound for exploring whether activation of programmed necrosis can overcome the intrinsic apoptosis resistance characteristic of triple-negative breast cancer. Comparative studies with doxorubicin in this model may reveal differential pathways of cell death engagement .

Comparative Pharmacology Studies with Structural Analog 145

The divergent cytotoxicity profiles of Anticancer agent 146 and analog 145 across liver and colon cancer cells [1] provide a unique opportunity for structure-based drug design and medicinal chemistry optimization. By co-testing these two compounds, researchers can probe the structural determinants responsible for cell-type-specific activity and potentially identify molecular targets that mediate differential sensitivity. Such studies are critical for advancing the development of next-generation necroptosis inducers with improved therapeutic windows.

Preclinical Efficacy Testing in Pancreatic Cancer Models

With an IC50 of 3.36 μM in the MIAPaCa-2 pancreatic cancer cell line , Anticancer agent 146 demonstrates moderate cytotoxicity in this notoriously therapy-resistant malignancy. Given the compound's favorable formulation characteristics (solubility in DMSO/PEG300/Tween 80) , it is amenable to in vivo dosing in orthotopic or subcutaneous pancreatic cancer xenograft models. Researchers can evaluate whether necroptosis induction represents a viable alternative to gemcitabine-based regimens in tumors harboring KRAS mutations and apoptotic defects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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